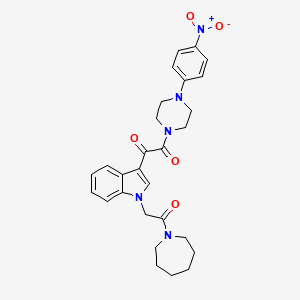

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione

Description

BenchChem offers high-quality 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O5/c34-26(30-13-5-1-2-6-14-30)20-32-19-24(23-7-3-4-8-25(23)32)27(35)28(36)31-17-15-29(16-18-31)21-9-11-22(12-10-21)33(37)38/h3-4,7-12,19H,1-2,5-6,13-18,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDNSIISHPUEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione , also known as EVT-3076807, is an indole derivative with a complex structure that suggests potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following structural and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C26H27N3O3 |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 887225-53-8 |

The intricate structure features an indole ring and azepane moieties, which are known for their roles in various biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indole Moiety : Utilizing indole derivatives as starting materials.

- Introduction of Azepane and Piperazine Groups : These groups are incorporated through nucleophilic substitutions or coupling reactions.

- Final Dione Formation : Achieved through oxidation or condensation reactions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that indole derivatives, similar to the compound , exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways associated with cell growth and apoptosis. For instance:

- Mechanism of Action : The indole ring facilitates binding to protein targets, potentially inhibiting enzymes involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Analogues of indole derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The following findings highlight its potential:

- In Vitro Studies : Similar compounds have shown promising results with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Case Studies

Several studies have explored the biological activity of related indole derivatives:

- Study on Antituberculosis Activity : A related compound demonstrated an MIC of 7.7 μM against M. smegmatis, suggesting potential for treating tuberculosis .

- Effectiveness Against Biofilm Formation : Indole analogues were found to inhibit biofilm formation in Staphylococcus aureus, which is crucial for managing chronic infections .

The mechanisms through which 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione exerts its effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Binding : Its structure allows it to interact with various receptors, modulating their activity and affecting downstream signaling pathways.

Q & A

Q. What statistical methods are essential for pharmacological data interpretation?

- Methodological Answer : Use ANOVA for multi-group comparisons and principal component analysis (PCA) for multivariate datasets. emphasizes DoE for optimizing synthetic steps, applicable to bioactivity studies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.